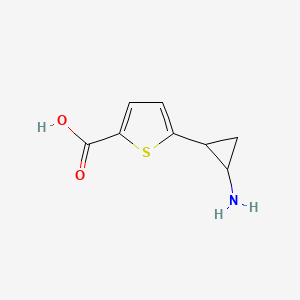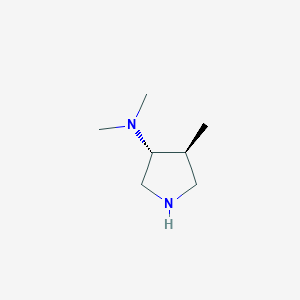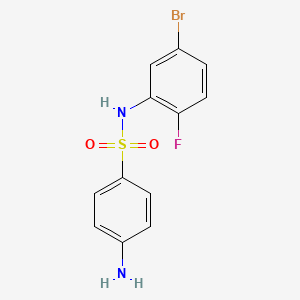
4-amino-N-(5-bromo-2-fluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(5-bromo-2-fluorophenyl)benzenesulfonamide is a sulfonamide derivative known for its diverse applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(5-bromo-2-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. One common method is the reaction of 5-bromo-2-fluoroaniline with 4-aminobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-(5-bromo-2-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
4-amino-N-(5-bromo-2-fluorophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new antibacterial and anticancer agents due to its sulfonamide moiety.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 4-amino-N-(5-bromo-2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes like carbonic anhydrase, leading to disruption of cellular processes in bacteria or cancer cells. The sulfonamide group mimics the structure of para-aminobenzoic acid, interfering with folic acid synthesis in bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 4-amino-N-(4-fluorophenyl)benzenesulfonamide
- N-(4-bromo-2-fluorophenyl)benzenesulfonamide
Uniqueness
4-amino-N-(5-bromo-2-fluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the design of new drugs and materials with tailored properties .
Propriétés
Formule moléculaire |
C12H10BrFN2O2S |
|---|---|
Poids moléculaire |
345.19 g/mol |
Nom IUPAC |
4-amino-N-(5-bromo-2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10BrFN2O2S/c13-8-1-6-11(14)12(7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2 |
Clé InChI |
FDAMEIHAKRWFGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


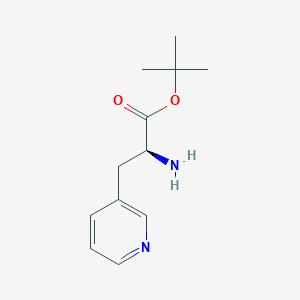
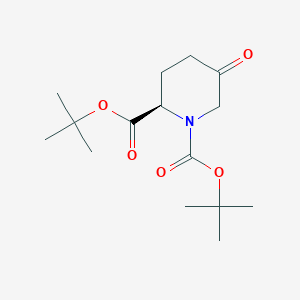
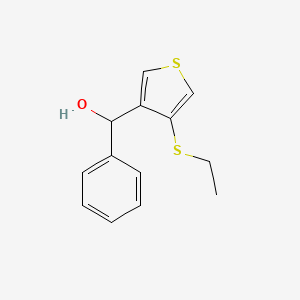
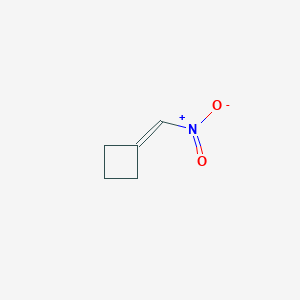

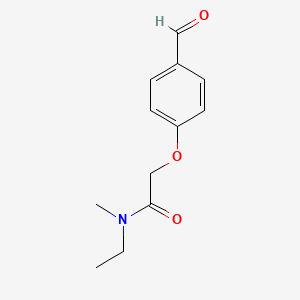

![1-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one](/img/structure/B12991024.png)

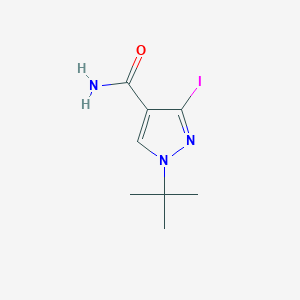
![(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B12991037.png)
